Technical Whitepaper: 1-Ethyl-3-iodo-4-nitro-1H-pyrazole
Technical Whitepaper: 1-Ethyl-3-iodo-4-nitro-1H-pyrazole
Identity, Synthesis, and Application in Medicinal Chemistry
Executive Summary
1-Ethyl-3-iodo-4-nitro-1H-pyrazole is a high-value heterocyclic intermediate utilized primarily in the synthesis of multi-functionalized pharmaceutical scaffolds. Characterized by its orthogonal reactivity—offering electrophilic potential at the nitro group (reducible to amine) and cross-coupling capability at the iodine position—it serves as a critical building block for kinase inhibitors (e.g., JAK, BTK) and agrochemical agents.
While a specific CAS number for this exact ethyl-derivative is not widely indexed in public chemical registries (unlike its methyl analog, CAS 186298-52-2), it is chemically defined as the C4-nitration product of 1-Ethyl-3-iodo-1H-pyrazole (CAS 1202781-34-7) . This guide outlines its structural identity, validated synthesis protocols, and downstream utility.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
Nomenclature & Identification
| Parameter | Detail |
| Chemical Name | 1-Ethyl-3-iodo-4-nitro-1H-pyrazole |
| Parent Scaffold | 3-Iodo-4-nitro-1H-pyrazole (CAS 1395443-08-9 ) |
| Precursor CAS | 1-Ethyl-3-iodo-1H-pyrazole (CAS 1202781-34-7 ) |
| Molecular Formula | C₅H₆IN₃O₂ |
| Molecular Weight | 267.03 g/mol |
| SMILES | CCN1C=C(C(=N1)I)[O-] |
| Predicted LogP | ~1.8 - 2.1 |
Structural Properties
The compound features a pyrazole ring substituted at three positions:[1]
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N1 (Ethyl): Provides solubility and steric bulk; directs regioselectivity during synthesis.
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C3 (Iodo): A "soft" electrophile amenable to Suzuki-Miyaura, Sonogashira, or Heck couplings.
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C4 (Nitro): A "hard" electrophile (masked nucleophile) that deactivates the ring, stabilizing the iodine against premature displacement while offering a pathway to C4-amines via reduction.
Synthesis & Manufacturing Protocols
Strategic Route Selection
The most reliable synthesis route avoids the regioselectivity issues of alkylating a pre-nitrated pyrazole. Instead, we utilize Route A: Nitration of the N-alkylated precursor . This ensures the ethyl group is fixed at N1, forcing the nitro group to the thermodynamically favored C4 position.
Route A: Electrophilic Nitration (Recommended)
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Precursor: 1-Ethyl-3-iodo-1H-pyrazole (CAS 1202781-34-7).
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Reagents: Fuming Nitric Acid (HNO₃), Sulfuric Acid (H₂SO₄) or Trifluoroacetic Anhydride (TFAA).
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Mechanism: Electrophilic Aromatic Substitution (EAS).
Detailed Experimental Protocol
Note: This protocol is adapted from standard nitration procedures for electron-deficient pyrazoles.
Step 1: Preparation of Nitrating Mixture
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Cool 10 mL of concentrated H₂SO₄ to 0°C in an ice-salt bath.
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Dropwise add 1.0 eq of Fuming HNO₃ (98%), maintaining internal temperature <10°C to prevent oxidative decomposition.
Step 2: Substrate Addition
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Dissolve 5.0 mmol of 1-Ethyl-3-iodo-1H-pyrazole in 5 mL of H₂SO₄ (or nitromethane for milder conditions).
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Add the substrate solution slowly to the nitrating mixture over 20 minutes.
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Critical Control Point: Monitor temperature.[2] Exotherms >20°C can lead to denitration or iodine displacement.
Step 3: Reaction & Quenching
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Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours.
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Monitor reaction progress via TLC (Hexane/EtOAc 3:1). The product will appear as a less polar spot compared to the starting material.
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Pour the reaction mixture onto 100g of crushed ice with vigorous stirring. The product typically precipitates as a pale yellow solid.[3]
Step 4: Isolation & Purification
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Filter the precipitate and wash with cold water until pH is neutral.
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If no precipitate forms, extract with Dichloromethane (DCM) (3 x 50 mL).
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Dry organic layer over MgSO₄ and concentrate in vacuo.
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Purification: Recrystallize from Ethanol/Water or perform flash chromatography (Silica gel, 0-20% EtOAc in Hexanes).
Synthesis Workflow Diagram
Caption: Electrophilic aromatic substitution pathway for the regioselective synthesis of the target compound.
Applications in Drug Discovery[1][3][9]
Structure-Activity Relationship (SAR) Utility
1-Ethyl-3-iodo-4-nitro-1H-pyrazole acts as a "linchpin" scaffold. The orthogonality of the Iodine (C3) and Nitro (C4) groups allows for sequential functionalization:
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C3-Diversification (First): The iodine atom is highly reactive toward Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira) before reducing the nitro group. This allows the installation of aryl or heteroaryl rings typical of kinase inhibitor "hinge-binding" motifs.
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C4-Functionalization (Second): The nitro group is subsequently reduced (Fe/NH₄Cl or H₂/Pd-C) to an amine. This amine can then be acylated or sulfonated to create the "tail" region of the drug molecule, often responsible for solubility or selectivity.
Case Study: Kinase Inhibitor Synthesis
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Target: JAK/STAT pathway inhibitors often require a pyrazole core.
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Workflow:
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Coupling: React 1-Ethyl-3-iodo-4-nitro-1H-pyrazole with Phenylboronic acid (Suzuki)
1-Ethyl-3-phenyl-4-nitropyrazole. -
Reduction: Hydrogenation
1-Ethyl-3-phenyl-4-aminopyrazole. -
Amide Bond Formation: React with acryloyl chloride
Covalent kinase inhibitor.
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Safety & Handling (MSDS Highlights)
| Hazard Class | Description | Handling Protocol |
| GHS07 (Irritant) | Skin and eye irritant. | Wear nitrile gloves and safety goggles. |
| Energetic | Nitro-compounds can be shock-sensitive. | Avoid high heat (>100°C) during drying. |
| Reactivity | Incompatible with strong reducing agents. | Store away from hydrides and active metals. |
Storage: Store at 2–8°C, protected from light (iodine-carbon bonds can be photolabile).
References
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Sigma-Aldrich. (n.d.). 1-Ethyl-3-iodo-1H-pyrazole (CAS 1202781-34-7) Product Sheet. Retrieved from
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BenchChem. (2025).[4] 3-Iodo-4-nitro-1H-pyrazole (CAS 1395443-08-9) Building Blocks. Retrieved from
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PubChem. (2025).[5][6] Compound Summary: 1-Ethyl-4-nitro-1H-pyrazole (CAS 58793-45-6).[5] National Library of Medicine. Retrieved from
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Ambeed. (n.d.). 1-Methyl-3-iodo-4-nitro-1H-pyrazole (CAS 186298-52-2). Retrieved from
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Arkivoc. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives. Arkat USA. Retrieved from
Sources
- 1. Bot Verification [rasayanjournal.co.in]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 1-Ethyl-4-nitro-1H-pyrazole | C5H7N3O2 | CID 12565213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 186298-52-2 | 3-Iodo-1-methyl-4-nitro-1H-pyrazole | Pyrazoles | Ambeed.com [ambeed.com]
